MK-571-d6 Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

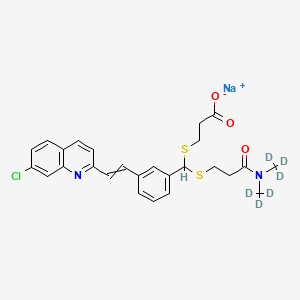

sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAYQOBPAXEYLI-TXHXQZCNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-])C([2H])([2H])[2H].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN2NaO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to MK-571-d6 Sodium Salt: A Potent Tool for Probing Cysteinyl Leukotriene and MRP Signaling

This guide provides a comprehensive technical overview of MK-571-d6 Sodium Salt, a deuterated analog of the potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, MK-571. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, and practical applications of this critical research tool, with a special focus on the strategic advantages conferred by its isotopic labeling.

Section 1: Foundational Pharmacology and Rationale for Deuteration

MK-571 is a well-established and selective antagonist of the CysLT1 receptor, a key player in the inflammatory cascade.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators that, upon binding to CysLT1, trigger a range of pathophysiological responses, including bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[3][4] By competitively blocking the binding of these ligands, particularly LTD₄, to the CysLT1 receptor, MK-571 effectively mitigates these pro-inflammatory signals.[1][5]

Beyond its primary role as a CysLT1 antagonist, MK-571 is also recognized as a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1.[6] This ATP-binding cassette (ABC) transporter is implicated in the cellular efflux of a wide array of substrates, including chemotherapeutic agents, and its inhibition is a key area of investigation in overcoming multidrug resistance in cancer.[7]

The Advent of this compound: A Strategic Enhancement

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the MK-571 molecule to create this compound offers significant advantages, primarily in the realm of analytical chemistry.[8] This isotopic labeling serves a critical function in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[9] When used as an internal standard, MK-571-d6 co-elutes with the non-labeled MK-571, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[10][11] This is indispensable for pharmacokinetic and metabolic studies where precise concentration measurements are paramount.

Section 2: Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 5-(3-(2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-8-(dimethyl-d6-carbamoyl)-4,6-dithiaoctanoic acid sodium salt | N/A |

| CAS Number | 1263184-04-8 | [8] |

| Molecular Formula | C₂₆H₂₀D₆ClN₂NaO₃S₂ | N/A |

| Molecular Weight | ~543.1 g/mol (anhydrous basis) | Calculated |

| Purity | Typically ≥98% | N/A |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Water | [12] |

| Storage | Store at -20°C, protected from light and moisture | [1][5] |

Note: The molecular weight is an approximation based on the addition of six deuterium atoms to the molecular weight of the non-deuterated sodium salt.

Preparation and Storage of Stock Solutions:

For optimal results, it is recommended to prepare stock solutions of this compound in high-purity DMSO or sterile water. For long-term storage, aliquoting the stock solution into single-use vials is advisable to prevent repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Section 3: Mechanism of Action - A Dual Inhibitor

This compound retains the dual inhibitory mechanism of its non-deuterated counterpart, targeting both the CysLT1 receptor and the MRP1 transporter.

Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)

The binding of cysteinyl leukotrienes to the G-protein coupled CysLT1 receptor initiates a signaling cascade that leads to increased intracellular calcium levels and the activation of downstream inflammatory pathways.[3][13] MK-571 acts as a competitive antagonist, preventing this interaction and thereby blocking the physiological effects of leukotrienes.

Diagram of the Cysteinyl Leukotriene Signaling Pathway and MK-571 Inhibition

Caption: MK-571-d6 competitively antagonizes the CysLT1 receptor.

Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)

MRP1 is an ATP-dependent efflux pump that actively transports a variety of molecules, including conjugated drugs and inflammatory mediators, out of the cell. MK-571 has been shown to be a potent inhibitor of MRP1-mediated transport, and this activity is retained by its deuterated analog.[6] This inhibition leads to the intracellular accumulation of MRP1 substrates.

Diagram of MRP1 Inhibition by MK-571

Caption: MK-571-d6 inhibits the efflux function of the MRP1 transporter.

Section 4: Experimental Protocols and Applications

This compound is a versatile tool with applications in various in vitro and in vivo experimental settings.

In Vitro Assay: CysLT1 Receptor Antagonism via Calcium Mobilization

This protocol outlines a representative fluorescence-based assay to measure the antagonistic activity of MK-571-d6 on the CysLT1 receptor by monitoring intracellular calcium mobilization.

Principle: Activation of the Gq-coupled CysLT1 receptor by an agonist (e.g., LTD₄) leads to a transient increase in intracellular calcium concentration.[13] This can be detected using a calcium-sensitive fluorescent dye. Pre-incubation with MK-571-d6 will inhibit this calcium flux in a dose-dependent manner.

Materials:

-

Cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 stable cell lines)

-

Cell culture medium

-

Leukotriene D₄ (LTD₄)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Step-by-Step Methodology:

-

Cell Seeding: Seed CysLT1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer. Remove the cell culture medium from the wells and add the dye loading buffer. Incubate for 1 hour at 37°C, protected from light.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of the agonist, LTD₄.

-

Antagonist Incubation: After the dye loading incubation, carefully remove the loading buffer and add the different concentrations of MK-571-d6 to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read). After establishing a baseline reading, inject the LTD₄ solution into the wells and continue recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the dose-response curve for MK-571-d6 inhibition of the LTD₄-induced calcium signal to determine the IC₅₀ value.

In Vitro Assay: MRP1 Inhibition via Chemosensitivity Assay (MTT Assay)

This protocol describes how to assess the ability of MK-571-d6 to reverse MRP1-mediated multidrug resistance using a colorimetric MTT assay.[7]

Principle: The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15][16][17] In MRP1-overexpressing cancer cells, co-treatment with an MRP1 substrate (e.g., a chemotherapeutic drug) and an MRP1 inhibitor like MK-571-d6 will increase the intracellular concentration of the drug, leading to decreased cell viability compared to treatment with the drug alone.[7]

Materials:

-

MRP1-overexpressing cancer cell line and its parental sensitive cell line

-

Cell culture medium

-

Chemotherapeutic agent that is a substrate for MRP1 (e.g., vincristine, doxorubicin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Methodology:

-

Cell Seeding: Seed both the MRP1-overexpressing and parental cell lines into 96-well plates at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound. Include appropriate controls (untreated cells, cells treated with MK-571-d6 alone). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves for the chemotherapeutic agent with and without MK-571-d6 to determine the IC₅₀ values. A significant decrease in the IC₅₀ in the presence of MK-571-d6 indicates the reversal of MRP1-mediated resistance.

Section 5: Conclusion and Future Perspectives

This compound is an invaluable tool for researchers investigating the roles of the CysLT1 receptor and the MRP1 transporter in health and disease. Its dual inhibitory activity, combined with the analytical advantages of deuterium labeling, makes it a superior choice for a wide range of in vitro and in vivo studies. The detailed protocols provided in this guide serve as a starting point for the design and execution of robust and reproducible experiments. As our understanding of the intricate signaling pathways governed by leukotrienes and the complexities of multidrug resistance continues to evolve, the utility of precise and reliable chemical probes like this compound will undoubtedly continue to grow, paving the way for new therapeutic discoveries.

References

-

AdooQ Bioscience. MK-571 sodium salt. Adooq.com. Accessed January 29, 2024. [Link]

-

Chemsrc. This compound. Chemsrc.com. Accessed January 29, 2024. [Link]

-

BioChemPartner. MK-571 sodiuM salt. Biochempartner.com. Accessed January 29, 2024. [Link]

-

ResearchGate. Calcium mobilization responses to cysLTs. Researchgate.net. Accessed January 29, 2024. [Link]

-

Gekeler V, Boer R, Ise W, et al. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochem Biophys Res Commun. 1995;208(1):345-352. [Link]

-

ResearchGate. (A) The leukotriene signaling pathway. Leukotrienes arise from... Researchgate.net. Accessed January 29, 2024. [Link]

-

Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Moleculardevices.com. Accessed January 29, 2024. [Link]

-

ResearchGate. MTT Assay Protocol. Researchgate.net. Accessed January 29, 2024. [Link]

-

University of Pennsylvania. CALCIUM FLUX PROTOCOL. Med.upenn.edu. Accessed January 29, 2024. [Link]

-

ResearchGate. (PDF) Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Researchgate.net. Accessed January 29, 2024. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clytetec.com. Accessed January 29, 2024. [Link]

-

Mouse Genome Informatics. leukotriene signaling pathway Gene Ontology Term (GO:0061737). Informatics.jax.org. Accessed January 29, 2024. [Link]

-

Margolskee DJ, Bodson D, Sciberras D, et al. Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. J Clin Pharmacol. 1991;31(12):1106-1112. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Ncbi.nlm.nih.gov. Accessed January 29, 2024. [Link]

-

ResearchGate. Leukotriene biosynthesis pathway and receptor recognition. Leukotrienes... Researchgate.net. Accessed January 29, 2024. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche.com. Accessed January 29, 2024. [Link]

-

Al-Masri M, Al-Adham I, Al-Qirim T, et al. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. Molecules. 2023;28(13):5087. [Link]

-

Wang T, Li Z, Locuson C, et al. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discov. 2015;20(6):746-756. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. Creative-bioarray.com. Accessed January 29, 2024. [Link]

-

Raiber EA, Sriram D, Iyer KS. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications. Methods Mol Biol. 2018;1679:15-26. [Link]

-

Slideshare. Leukotrienes. Slideshare.net. Accessed January 29, 2024. [Link]

-

ResearchGate. Leukotriene biosynthesis pathway. Various stimuli trigger the... Researchgate.net. Accessed January 29, 2024. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Leukotrienes | PPT [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:1263184-04-8 | Chemsrc [chemsrc.com]

- 9. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MK-571 sodium | Leukotriene Receptor | LTR | TargetMol [targetmol.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. clyte.tech [clyte.tech]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Certificate of Analysis for MK-571-d6 Sodium Salt

A Technical Guide for Bioanalytical Validation

Introduction

In the high-stakes environment of drug metabolism and pharmacokinetics (DMPK), the integrity of quantitative data rests heavily on the quality of the Internal Standard (IS). MK-571-d6 Sodium Salt is the stable isotope-labeled analog of MK-571, a potent leukotriene D4 (LTD4) receptor antagonist and a specific inhibitor of Multidrug Resistance Proteins (MRP1/ABCC1 and MRP4/ABCC4).[1]

For bioanalytical scientists, this compound is not merely a reagent; it is the normalization anchor for LC-MS/MS assays.[1] It corrects for variability in extraction recovery, transfer losses, and, most critically, matrix effects (ionization suppression/enhancement).

This guide deconstructs the Certificate of Analysis (CoA) for MK-571-d6, translating static specifications into actionable laboratory protocols.

Part 1: The Anatomy of the CoA

A Certificate of Analysis for a deuterated standard contains specific parameters that differ from non-labeled compounds. Misinterpreting these can lead to quantitation errors of 5–10% or more.[1]

Chemical Identity & Structure

-

Systematic Name: Sodium (E)-3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-((3-(dimethyl-d6-carbamoyl)propyl)thio)propanoate.[1]

-

Molecular Formula: C₂₆H₂₀D₆ClN₂NaO₃S₂ (Salt form)[1]

-

Molecular Weight: ~543.11 g/mol (Note: This varies slightly based on the exact position of deuterium, but typically the dimethyl group is labeled:

).

Critical CoA Specifications

| Parameter | Specification | Technical Implication |

| Chemical Purity (HPLC) | ≥ 98% | The absence of synthesis byproducts.[1] Impurities here can cause "ghost peaks" in the chromatogram that may co-elute with the analyte. |

| Isotopic Enrichment | ≥ 99% deuterated forms (d6) | Critical: This measures the percentage of the population that actually contains deuterium. |

| Protium Content (d0) | < 0.5% (Ideal) | The "d0" contribution is the amount of non-labeled MK-571 present.[1] High d0 levels in the IS will contribute to the analyte signal, causing positive bias in the Lower Limit of Quantification (LLOQ). |

| Stoichiometry (Salt) | Sodium (1:1 typically) | You must correct for the sodium mass when calculating the concentration of the free acid active moiety. |

| Water Content | Variable (Hygroscopic) | Sodium salts absorb atmospheric water.[1] The CoA value (e.g., Karl Fischer titration) is valid only at the time of packaging. |

Part 2: Biological Context & Mechanism[1][2]

Understanding why MK-571 is used often dictates how the assay is set up.[1] MK-571 is frequently used in transporter inhibition assays (vesicular transport or monolayer efflux) to identify substrates of MRP1 and MRP4.[1]

Mechanism of Action: MRP Inhibition

The following diagram illustrates the role of MK-571 in blocking the ATP-dependent efflux of substrates (like anionic drugs or leukotrienes) from the cell.[2][3]

Figure 1: MK-571 competitively inhibits Multidrug Resistance Proteins (MRP), preventing substrate efflux and causing intracellular accumulation.[1]

Part 3: Experimental Protocol (Self-Validating)

Stock Solution Preparation

The most common error in using salt-form standards is failing to correct for the salt and purity.

The Correction Factor Equation:

However, for a CoA-based preparation, we simplify to the Purity-Corrected Concentration :

Protocol:

-

Equilibrate: Allow the MK-571-d6 vial to reach room temperature before opening to prevent condensation (it is hygroscopic).

-

Solvent Choice: MK-571 sodium salt is soluble in water (>10 mg/mL), DMSO, and Methanol.[1]

-

Recommendation: Use DMSO for the primary stock (1–10 mM) to ensure long-term stability and prevent hydrolysis.[1]

-

-

Weighing: Weigh approximately 1 mg of the standard into a tared amber glass vial. Record the exact mass (e.g., 1.05 mg).

-

Dissolution: Add DMSO to achieve a free-acid normalized concentration.

Example Calculation:

-

Weighed Mass: 1.05 mg[1]

-

CoA Chemical Purity: 98.5%[1]

-

MW Ratio (Salt/Free Acid):

[1] -

Target Conc: 1.0 mg/mL (Free Acid basis)[1]

LC-MS/MS Workflow with Internal Standard

The d6-analog must be spiked into the biological matrix before any extraction takes place.[1]

Figure 2: The Internal Standard workflow. Spiking early corrects for extraction efficiency and matrix effects downstream.

Part 4: Quality Assurance & Troubleshooting

Isotopic Interference Check (The "Blank" Test)

Before running study samples, you must validate the CoA's claim of isotopic purity experimentally.

-

Test A (d0 Interference): Inject a high concentration of the IS (MK-571-d6) alone.[1] Monitor the transition for the analyte (MK-571).

-

Acceptance Criteria: The signal in the analyte channel should be < 20% of the LLOQ signal. If it is higher, the "d0" content in your IS is too high, or fragmentation crosstalk is occurring.

-

-

Test B (Reverse Interference): Inject the ULOQ (Upper Limit of Quantification) of the analyte (MK-571) alone.[1] Monitor the IS channel.

-

Acceptance Criteria: Signal in the IS channel should be < 5% of the typical IS response.

-

Stability

-

Solid State: Store at -20°C, desiccated. Stable for >2 years if kept dry.[1]

-

Solution: DMSO stocks are stable at -20°C for 6 months. Aqueous dilutions should be prepared fresh daily due to potential ester hydrolysis or oxidation of the sulfur moiety.

References

-

FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][4][5][6] [Link]

-

Jones, T. R., et al. (1989).[1][7] Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist.[1][7] Canadian Journal of Physiology and Pharmacology, 67(1), 17-28.[1][7] [Link]

-

Gekeler, V., et al. (1995).[1] The specific leukotriene receptor antagonist MK-571 is a potent inhibitor of the multidrug resistance protein (MRP) and the multidrug resistance-associated protein (MRP).[1] Biochemical and Biophysical Research Communications.[1]

-

Ruiz, I., et al. (2020).[1][8] MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication.[1][8] Antimicrobial Agents and Chemotherapy, 64(6).[1] [Link]

Sources

- 1. MK-571 sodium salt hydrate 95 (HPLC) CAS 115103-85-0 [sigmaaldrich.com]

- 2. access.portico.org [access.portico.org]

- 3. scbt.com [scbt.com]

- 4. hhs.gov [hhs.gov]

- 5. database.ich.org [database.ich.org]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. This compound | CAS#:1263184-04-8 | Chemsrc [chemsrc.com]

- 8. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

MK-571 vs MK-571-d6 structural differences

Technical Whitepaper: Comparative Analysis of MK-571 and its Deuterated Isotopologue MK-571-d6

Executive Summary

This technical guide delineates the structural, physicochemical, and functional distinctions between MK-571 (L-660,711), a potent leukotriene receptor antagonist and multidrug resistance protein (MRP) inhibitor, and its stable isotope-labeled analog, MK-571-d6 .[1] While MK-571 serves as a critical pharmacological tool for probing inflammatory pathways and transporter kinetics, MK-571-d6 is engineered exclusively as a quantitative internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1] This document provides researchers with the mechanistic rationale, structural architecture, and validated protocols necessary to utilize both compounds effectively.

Part 1: Chemical & Structural Architecture[1]

The fundamental difference between these two compounds lies in the isotopic substitution of protium (

Structural Comparison

-

MK-571 (Analyte): Contains a standard dimethylamino group [

].[1] -

MK-571-d6 (Internal Standard): The six hydrogen atoms on the dimethylamino group are replaced by deuterium [

], resulting in a mass shift of +6.037 Da.[1]

Table 1: Physicochemical Specifications

| Feature | MK-571 (Native) | MK-571-d6 (IS) |

| CAS Number | 115104-28-4 (Na salt) | N/A (Isotopologue) |

| Molecular Formula | ||

| Monoisotopic Mass | 514.12 Da | 520.16 Da |

| Precursor Ion (M+H)+ | 515.1 | 521.1 |

| Primary Application | CysLT1 Antagonist / MRP Inhibitor | LC-MS/MS Internal Standard |

Visualization of Isotopic Labeling

The following diagram illustrates the structural relationship, highlighting the specific site of deuteration on the dimethylamino tail.

Figure 1: Structural comparison highlighting the hexadeuterated dimethylamino terminus in MK-571-d6.[1]

Part 2: Pharmacological Context (MK-571)[1]

To interpret data generated using MK-571, one must understand its dual mechanism of action.[1] It is not merely a receptor antagonist but also a potent transporter inhibitor, which can confound pharmacokinetic studies if not accounted for.

Mechanism of Action

-

CysLT1 Antagonism: MK-571 competitively blocks the Cysteinyl Leukotriene 1 receptor, preventing Leukotriene D4 (LTD4) from triggering bronchoconstriction and inflammatory signaling.[1]

-

MRP Inhibition: It inhibits Multidrug Resistance Proteins (specifically MRP1/ABCC1 and MRP4/ABCC4), blocking the ATP-dependent efflux of organic anions.[1] This property is often exploited to increase the intracellular retention of chemotherapeutic agents or fluorescent dyes (e.g., Calcein-AM).[1]

Figure 2: Dual mechanism of MK-571 acting on GPCR signaling and ATP-binding cassette transporters.[1]

Part 3: Bioanalytical Application (MK-571-d6)[1]

MK-571-d6 is the "Gold Standard" internal standard for quantifying MK-571 because it corrects for variability in extraction recovery and matrix effects (ion suppression/enhancement).[1]

Why Deuterium (d6)?

-

Co-Elution: Deuterium has a minimal isotope effect on lipophilicity. Therefore, MK-571-d6 co-elutes with MK-571 on reverse-phase chromatography (C18), ensuring both compounds experience the exact same matrix suppression at the moment of ionization.[1]

-

Mass Resolution: A +6 Da shift prevents "cross-talk" (isotopic overlap).[1] The natural M+6 isotope abundance of native MK-571 is negligible, ensuring the signal in the IS channel is purely from the d6 spike.

LC-MS/MS Protocol (Self-Validating System)[1]

Objective: Quantify MK-571 in plasma using MK-571-d6 as the Internal Standard.

Reagents:

-

Stock A: MK-571 (1 mg/mL in DMSO).[1]

-

Stock B (IS): MK-571-d6 (100 µg/mL in DMSO).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

-

Sample Prep: Aliquot 50 µL plasma.

-

IS Spike: Add 10 µL of Working IS Solution (500 ng/mL MK-571-d6). Critical: This step must occur before protein precipitation to correct for extraction loss.

-

Precipitation: Add 200 µL cold Acetonitrile. Vortex 30s. Centrifuge 10,000 x g for 10 min.

-

Injection: Inject 5 µL of supernatant onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

MS/MS Transitions (MRM Mode):

| Compound | Polarity | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| MK-571 | Positive (ESI+) | 515.1 | 304.1 | 30 | 25 |

| MK-571-d6 | Positive (ESI+) | 521.1 | 310.1 | 30 | 25 |

*Note: The product ion 304.1 typically corresponds to the quinoline-vinyl-phenyl fragment.[1] Since the d6 label is on the dimethylamino tail (which is lost or retained depending on the specific fragmentation pathway chosen), one must verify if the product ion retains the label. If the fragment is the quinoline core (lacking the amine tail), the product ion would be identical (304.1). In that case, specificity relies entirely on the precursor mass separation. If the fragment retains the amine tail, the product would be 310.1. Validation Step: Always run a product ion scan of the d6 standard to confirm the specific transition.

Figure 3: Quantitative workflow utilizing MK-571-d6 to normalize matrix effects.

References

-

Mechanism of Action (CysLT1): Lynch, K. R., et al. (1999).[1] "Characterization of the human cysteinyl leukotriene CysLT1 receptor." Nature, 399(6738), 789-793.[1]

-

MRP Inhibition: Gekeler, V., et al. (1995).[1] "The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance." Biochemical and Biophysical Research Communications, 208(1), 345-352.[1]

-

LC-MS/MS Methodologies: FDA Guidance for Industry. (2018).[1] "Bioanalytical Method Validation." U.S. Department of Health and Human Services.

-

MK-571 Chemical Data: PubChem Compound Summary for CID 5311089, MK-571. National Center for Biotechnology Information.

Sources

Technical Guide: Deuterated Internal Standards in Quantitative Mass Spectrometry

Executive Summary

In quantitative LC-MS/MS, the accuracy of data is inextricably linked to the quality of the internal standard (IS). While Stable Isotope Labeled (SIL) standards are the regulatory gold standard for compensating for matrix effects and recovery losses, they are not magic bullets.

This guide moves beyond the basic instruction of "add an internal standard" to explore the physicochemical nuances of deuterated standards (d-IS) . It addresses the critical "Deuterium Isotope Effect"—a phenomenon where deuterium substitution alters chromatographic retention—and provides a self-validating workflow to ensure regulatory compliance with FDA and EMA bioanalytical guidelines.

The Physics of Deuterium: Why It Matters

To use deuterated standards effectively, one must understand how a Carbon-Deuterium (C-D) bond differs from a Carbon-Hydrogen (C-H) bond. These micro-differences drive the macro-behavior observed in chromatography and mass spectrometry.

Vibrational Energy and Lipophilicity

The C-D bond is shorter and stronger than the C-H bond due to the higher mass of the deuterium nucleus, which lowers the zero-point vibrational energy.

-

Bond Strength: C-D bonds are more resistant to homolytic cleavage. This can sometimes alter fragmentation patterns in MS/MS compared to the analyte.

-

Lipophilicity: The C-D bond has a slightly smaller molar volume and lower polarizability than the C-H bond. In Reverse Phase Chromatography (RPC), this results in deuterated compounds being slightly less lipophilic than their non-deuterated analogs.

The "Deuterium Isotope Effect" in Chromatography

This is the most critical technical challenge. Because the d-IS is less lipophilic, it often elutes earlier than the target analyte on C18 columns.

-

The Risk: If the retention time (RT) shift is significant, the d-IS may elute outside the specific window of matrix suppression that affects the analyte. If the analyte elutes at 2.5 min (high suppression zone) and the d-IS elutes at 2.4 min (lower suppression zone), the IS will fail to compensate for the matrix effect, leading to inaccurate quantitation.

Strategic Selection of Standards

Not all deuterated standards are created equal.[1] Use the following criteria to select a standard that ensures assay robustness.

Table 1: Selection Criteria for Deuterated Standards

| Parameter | Requirement | Scientific Rationale |

| Mass Shift | Minimum M+3 Da (ideally M+5 or greater) | Prevents "Cross-Talk." Natural isotopic abundance (¹³C) of the analyte can contribute signal to the M+1 and M+2 channels. A shift of +3 Da ensures the IS signal is distinct from the analyte's isotope envelope. |

| Label Position | Non-Exchangeable Sites | Avoid labeling on O, N, or S atoms (e.g., -OH, -NH₂). Deuterium on these sites exchanges rapidly with solvent protons (H/D exchange), causing the mass shift to disappear. Label only on Carbon backbones. |

| Metabolic Stability | Avoid Metabolic "Soft Spots" | If the label is placed on a position subject to rapid metabolism (e.g., hydroxylation site), the IS may degrade differently than the analyte in incurred samples, biasing results. |

| Isotopic Purity | > 99 atom % D | High purity prevents the IS from contributing signal to the analyte's quantitation channel (M+0), which would artificially elevate the LLOQ (Lower Limit of Quantitation). |

Experimental Workflow & Protocols

Protocol: Solubility and Stock Preparation

-

Objective: Prevent precipitation-induced errors which are often mistaken for instrument drift.

-

Step 1: Dissolve the d-IS in a solvent with high solubility power (e.g., 100% DMSO or Methanol) to create a high-concentration stock (e.g., 1 mg/mL).

-

Step 2: Create a working solution by diluting into a solvent composition that matches the initial mobile phase of your LC method (e.g., 50:50 Methanol:Water).

-

Step 3 (Critical): Verify that the d-IS does not precipitate upon contact with the biological matrix. Spike the working solution into the blank matrix and centrifuge; analyze the supernatant to confirm 100% recovery.

Protocol: Assessing the Deuterium Effect (RT Shift)

-

Objective: Quantify the separation between Analyte and d-IS.

-

Step 1: Prepare a neat solution containing both Analyte and d-IS at equimolar concentrations.

-

Step 2: Inject onto the LC-MS/MS system using a high-resolution gradient (e.g., 5% to 95% B over 10 minutes).

-

Step 3: Calculate the Resolution (

) or simple -

Acceptance Criteria: If

min (or if peaks do not essentially co-elute), you must perform a Post-Column Infusion experiment to map the matrix suppression zones and ensure both compounds fall within the same ionization environment.

Diagram: The Validation Logic Flow

The following diagram illustrates the decision-making process for validating a deuterated standard.

Caption: Logic flow for validating the suitability of a deuterated internal standard, emphasizing the critical check for retention time shifts.

Mechanism of Matrix Effect Compensation[2]

The primary role of the d-IS is to normalize variations in ionization efficiency. The diagram below details the "Ideal" vs. "Failed" compensation mechanisms.

Caption: Comparison of ideal co-elution versus the 'Deuterium Effect' where chromatographic separation leads to differential matrix suppression and quantitative error.

Regulatory & Compliance Context

When submitting data to the FDA or EMA, the validation of your internal standard is scrutinized under specific guidelines.[2]

FDA Bioanalytical Method Validation Guidance (2018)

The FDA explicitly states that "Internal standards should be monitored for potential interference."

-

Cross-Talk: You must demonstrate that the IS does not interfere with the analyte (contributing to the blank) and that the analyte at ULOQ (Upper Limit of Quantitation) does not interfere with the IS.

-

Recovery: While absolute recovery doesn't need to be 100%, "the recovery of the IS should be consistent and precise."

EMA Guideline on Bioanalytical Method Validation

The EMA emphasizes the risk of the isotope effect: "The use of stable isotope labeled internal standards is recommended... however, it should be noted that isotope labeling may affect the retention time."[3]

-

Requirement: If a retention time shift is observed, you must provide data proving that the IS still adequately tracks the analyte's response variations.

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| IS Signal Drop over Sequence | H/D Exchange | Check if the label is on an acidic/exchangeable site. Switch to a standard labeled on the carbon skeleton. |

| Analyte Detected in Blank | IS Impurity | The d-IS contains non-labeled (d0) impurities. Obtain a higher purity standard or increase the LLOQ. |

| Non-Linear Calibration | Cross-Talk (Analyte -> IS) | At high concentrations, the analyte's natural isotopes (M+2, M+3) are overlapping with the IS window. Choose an IS with a larger mass shift (e.g., d5 instead of d3). |

References

-

US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

-

Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bioanalysisforum.jp [bioanalysisforum.jp]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of MK-571 (Sodium Salt) in Biological Matrices

This Application Note is designed as a comprehensive, autonomous technical guide for the LC-MS/MS quantification of MK-571 (Verlukast) and its deuterated internal standard (MK-571-d6). It synthesizes chemical logic, experimental rigor, and practical troubleshooting.

Abstract & Scope

This protocol details the method development and validation for quantifying MK-571 (L-660711), a potent cysteinyl leukotriene receptor antagonist (CysLT1) and multidrug resistance protein (MRP/ABCC) inhibitor. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (MK-571-d6 ) to ensure rigorous correction for matrix effects and recovery variability.

Target Audience: DMPK scientists, bioanalytical researchers, and toxicology teams. Key Application: Pharmacokinetic (PK) profiling, transporter inhibition assays (MRP1/MRP4), and drug-drug interaction (DDI) studies.

Compound Characterization & Chemical Logic

Understanding the physicochemical properties of MK-571 is the foundation of this protocol. The molecule contains both a lipophilic quinoline moiety and a hydrophilic carboxylic acid tail, creating specific challenges for extraction and chromatography.

| Property | MK-571 (Analyte) | MK-571-d6 (Internal Standard) |

| Formula | C₂₆H₂₇ClN₂O₃S₂ | C₂₆H₂₁D₆ClN₂O₃S₂ |

| MW (Free Acid) | 514.06 g/mol | 520.10 g/mol |

| Form | Sodium Salt (Soluble in water/DMSO) | Sodium Salt |

| pKa | ~4.5 (Carboxylic Acid), ~4.0 (Quinoline N) | Similar |

| LogP | ~4.8 (Highly Lipophilic) | Similar |

| Solubility | DMSO (>50 mg/mL), Water (Low at neutral pH) | Similar |

Scientific Rationale for Internal Standard (IS): The d6-analog (typically deuterated on the dimethyl-amide group) is critical. MK-571 is prone to adsorption on plastic surfaces due to its lipophilicity. The d6-IS mimics this behavior, compensating for non-specific binding losses during sample preparation.

Experimental Design & Sample Preparation

Matrix Selection

-

Plasma/Serum: Primary matrix.

-

Cell Lysate: For MRP inhibition assays.

-

Anticoagulant: K2EDTA is recommended over Heparin to minimize ion suppression in ESI modes.

Extraction Protocol (Liquid-Liquid Extraction - LLE)

While Protein Precipitation (PPT) is faster, LLE is superior for MK-571 to remove phospholipids that cause matrix effects in the quinoline elution region.

Protocol:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Spike: Add 10 µL of MK-571-d6 working solution (500 ng/mL in 50% MeOH). Vortex gently.

-

Acidification: Add 10 µL of 1% Formic Acid.

-

Why? Acidification suppresses the ionization of the carboxylic acid (COOH), driving the molecule into the organic phase.

-

-

Extraction: Add 600 µL of Ethyl Acetate (EtOAc) .

-

Agitation: Vortex for 5 minutes; Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.

-

Dry Down: Evaporate to dryness under N₂ stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (1:1 A:B). Vortex and transfer to LC vial.

LC-MS/MS Method Parameters

Mass Spectrometry Conditions

MK-571 contains a basic quinoline nitrogen and a tertiary amide, making it highly amenable to Positive Electrospray Ionization (ESI+) .

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters TQ-XS, Thermo Altis).

-

Spray Voltage: 3500 - 4500 V.

-

Source Temp: 500°C.

MRM Transitions (Critical Optimization Step): Note: Exact collision energies (CE) vary by instrument. The values below are starting points for optimization.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Origin of Fragment |

| MK-571 | 515.1 (M+H)⁺ | 442.1 | 50 | 25 | Loss of dimethylamine (-73 Da) |

| MK-571 | 515.1 | 286.1 | 50 | 35 | Quinoline-vinyl moiety cleavage |

| MK-571-d6 | 521.1 (M+H)⁺ | 442.1 | 50 | 25 | Loss of deuterated amine (Neutral loss) |

-

Self-Validation Check: If the d6 label is on the dimethylamine group, the transition 521.1 -> 442.1 (loss of the labeled group) will produce the same product ion as the native compound. If the label is on the propyl chain, the product ion will shift. Always verify the Certificate of Analysis for the specific deuteration position.

Chromatography Conditions[3][4][5]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Load |

| 3.0 | 95 | Elution of MK-571 |

| 4.0 | 95 | Wash |

| 4.1 | 10 | Re-equilibration |

| 5.0 | 10 | End |

Method Validation & Quality Control

To ensure Trustworthiness and Integrity , the method must pass the following criteria (FDA/EMA Bioanalytical Guidelines):

-

Linearity: Calibration curve from 1 ng/mL to 1000 ng/mL. (R² > 0.99).

-

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal should be < 20% of LLOQ.[3]

-

Troubleshooting: MK-571 is "sticky." If carryover persists, use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

-

-

Matrix Effect: Compare post-extraction spike vs. neat solution.

-

Calculation: ME (%) = (Area_matrix / Area_neat) x 100. Values between 85-115% are acceptable.

-

Visualization: Workflow & Mechanism

The following diagram illustrates the logical flow of the extraction and the fragmentation mechanism used for detection.

Caption: Workflow for MK-571 extraction and MRM transition logic (Parent 515.1 -> Fragment 442.1).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion Suppression | Switch from PPT to LLE; Check phospholipids. |

| Peak Tailing | Column Overloading or pH | Ensure Mobile Phase is acidic (pH < 3) to keep COOH protonated. |

| High Backpressure | Precipitation in lines | MK-571 Na-Salt is less soluble in high % ACN. Ensure gradient mixing is gradual. |

| Non-Linearity | Adsorption | Use low-binding polypropylene plates/tubes. |

References

-

Depré, M., et al. (1992). "Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man." European Journal of Clinical Pharmacology.

-

Jones, T. R., et al. (1989). "Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist." Canadian Journal of Physiology and Pharmacology.

-

Sigma-Aldrich. "MK-571 Sodium Salt Hydrate Product Information."[4]

-

MedChemExpress. "MK-571 Technical Data and Biological Activity."

-

Tocris Bioscience. "MK 571 Product Information and Solubility."

Disclaimer: This protocol is for research use only. All MRM transitions should be optimized on the specific instrument used.

Sources

Application Note: Quantitative Analysis of Cysteinyl Leukotrienes in Biological Matrices using Stable Isotope Dilution LC-MS/MS with MK-571-d6

Abstract

This application note details a robust and highly sensitive method for the quantitation of cysteinyl leukotrienes (CysLTs), such as Leukotriene C4 (LTC4), in complex biological matrices like plasma and cell culture supernatants. The method employs a stable isotope dilution (SID) strategy using the deuterated analog MK-571-d6 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides comprehensive, step-by-step guidance on sample preparation, including solid-phase extraction (SPE), and optimized LC-MS/MS parameters for researchers, scientists, and drug development professionals investigating inflammatory pathways and developing novel therapeutics.

Introduction: The Significance of Leukotriene Quantitation

Leukotrienes are potent, pro-inflammatory lipid mediators derived from the enzymatic oxidation of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] They are key players in numerous physiological and pathophysiological processes, including host defense, allergic reactions, and chronic inflammation.[2][3] The cysteinyl leukotrienes (CysLTs)—LTC4, LTD4, and LTE4—are particularly notorious for their role in asthma, where they induce potent bronchoconstriction, increase vascular permeability, and promote mucus secretion.[4][5]

Given their central role in inflammatory diseases, the accurate quantitation of leukotrienes in biological samples is critical for:

-

Basic Research: Elucidating the mechanisms of inflammatory diseases.

-

Drug Development: Assessing the efficacy of anti-inflammatory drugs, such as 5-LOX inhibitors or CysLT receptor antagonists.[6]

-

Clinical Diagnostics: Identifying biomarkers for diseases like systemic mastocytosis.[7]

However, the analysis of these molecules is challenging due to their low endogenous concentrations, chemical instability, and the complexity of biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity and specificity.[8][9]

Principle of the Method: Stable Isotope Dilution using MK-571-d6

To overcome the challenges of quantitation in complex matrices, this method utilizes the principle of Stable Isotope Dilution Mass Spectrometry (SID-MS).[10][11] This technique is considered a definitive analytical method due to its high accuracy.[11]

The Core Concept: A known concentration of a stable isotope-labeled internal standard (IS) is added to the sample at the very beginning of the workflow.[12] This "isotopically heavy" standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of isotopes like deuterium (²H), ¹³C, or ¹⁵N.

In this protocol, we use MK-571-d6 as the internal standard. While MK-571 is a potent CysLT1 receptor antagonist, its structural similarity to CysLTs makes its deuterated analog an excellent internal standard.[13][14] It co-elutes with the target leukotrienes and behaves identically during extraction and ionization, but is distinguished by the mass spectrometer due to its mass difference.

Why this works: Any loss of analyte during sample preparation or any suppression of the MS signal due to matrix effects will affect the analyte and the internal standard to the same degree.[11] Therefore, the ratio of the analyte's MS signal to the internal standard's MS signal remains constant. By measuring this ratio and comparing it to a calibration curve, the original concentration of the analyte can be calculated with high precision and accuracy, independent of sample recovery.[15]

Figure 1. General workflow for the quantitation of leukotrienes using MK-571-d6.

Materials and Reagents

-

Standards:

-

Leukotriene C4 (LTC4) analytical standard (Cayman Chemical, Ann Arbor, MI, or equivalent)

-

MK-571-d6 internal standard (Cayman Chemical, Ann Arbor, MI, or equivalent)

-

-

Solvents (LC-MS Grade):

-

Methanol

-

Acetonitrile

-

Water

-

Formic Acid

-

-

Reagents:

-

Ammonium Hydroxide

-

Phosphate Buffered Saline (PBS), pH 7.4

-

-

Consumables:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

LC vials with inserts

-

-

Equipment:

-

UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290, or equivalent)

-

Tandem mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent) with an electrospray ionization (ESI) source

-

SPE vacuum or positive pressure manifold

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples

Causality: Preparing accurate standards is the foundation of a quantitative assay. Stock solutions are made in an organic solvent to ensure stability. Working solutions and calibration standards are diluted in a buffer that mimics the final sample solvent to ensure compatibility with the analytical system.

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of LTC4 and MK-571-d6 in methanol. Store at -80°C.

-

Working Standard Solutions:

-

LTC4 Working Solution (1 µg/mL): Dilute the LTC4 stock solution in methanol.

-

MK-571-d6 Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MK-571-d6 stock solution in methanol.

-

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking the LTC4 working solution into a surrogate matrix (e.g., PBS or charcoal-stripped plasma). A typical concentration range is 10 pg/mL to 10,000 pg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same surrogate matrix to validate the accuracy and precision of the assay.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Biological matrices contain proteins, salts, and phospholipids that can interfere with LC-MS analysis, causing ion suppression and clogging the system. A two-step clean-up involving protein precipitation followed by SPE is essential. Protein precipitation removes the bulk of proteins, while SPE removes remaining interferences and concentrates the analytes, thereby increasing sensitivity.[16][17] The four steps of SPE (Condition, Load, Wash, Elute) are critical for reproducible results.[18]

-

Sample Thawing: Thaw biological samples (e.g., plasma, cell supernatant) on ice.

-

Internal Standard Spiking: To 200 µL of sample, add 10 µL of the 100 ng/mL MK-571-d6 IS working solution. Vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold methanol. Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning:

-

Add 1 mL of methanol to the SPE cartridge.

-

Add 1 mL of water.

-

Do not let the sorbent bed go dry.

-

-

Sample Loading: Carefully transfer the supernatant from the protein precipitation step to the conditioned SPE cartridge. Load the sample slowly (e.g., 1 drop/second).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Transfer to an LC vial with an insert for analysis.

LC-MS/MS Analysis

Causality: Reversed-phase chromatography separates the analytes from other remaining components based on hydrophobicity. A gradient elution (gradually increasing the organic solvent percentage) is used to effectively elute compounds with varying polarities. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[19]

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC System | |

| Column | C18 Reversed-Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 | |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | -3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| MRM Transitions | Compound |

| LTC4 | |

| MK-571-d6 |

Note: MS parameters (voltages, collision energies) must be optimized for the specific instrument used.

Data Analysis and Results

-

Peak Integration: Integrate the chromatographic peaks for the analyte (LTC4) and the internal standard (MK-571-d6) using the instrument's software.

-

Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. Perform a linear regression analysis, typically with a 1/x or 1/x² weighting. The curve should have a coefficient of determination (r²) ≥ 0.99.

-

Quantitation: Determine the concentration of LTC4 in unknown samples by interpolating their PAR values from the calibration curve.

Table 2: Example Calibration Curve Data

| Concentration (pg/mL) | Analyte Area | IS Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (pg/mL) | Accuracy (%) |

| 10 | 1,550 | 310,000 | 0.0050 | 9.8 | 98.0 |

| 50 | 7,800 | 312,000 | 0.0250 | 51.1 | 102.2 |

| 100 | 15,900 | 315,000 | 0.0505 | 101.5 | 101.5 |

| 500 | 79,500 | 311,000 | 0.2556 | 495.3 | 99.1 |

| 1000 | 162,000 | 318,000 | 0.5094 | 1002.1 | 100.2 |

| 5000 | 810,000 | 314,000 | 2.5796 | 5088.7 | 101.8 |

| 10000 | 1,650,000 | 316,000 | 5.2215 | 9950.2 | 99.5 |

Acceptance Criteria: The accuracy for calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation).

Figure 2. Simplified CysLT biosynthesis pathway and the role of MK-571.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low/No Signal | 1. Poor SPE recovery.2. Analyte degradation.3. MS source is dirty. | 1. Ensure SPE cartridge is not allowed to dry before loading; check elution solvent.2. Keep samples on ice; process quickly.3. Clean the MS source. |

| High Variability (CV%) | 1. Inconsistent sample preparation.2. Poor chromatography (peak shape). | 1. Ensure accurate pipetting, especially for the IS.2. Check for column degradation; ensure mobile phase is fresh. |

| High Background/Interference | 1. Insufficient sample clean-up.2. Contamination from solvents/tubes. | 1. Optimize SPE wash step.2. Use LC-MS grade solvents and certified low-binding tubes. |

| Poor Linearity in Cal Curve | 1. Inaccurate standard preparation.2. Detector saturation at high conc. | 1. Remake calibration standards carefully.2. Extend the dilution range or adjust detector settings. |

Conclusion

The method described provides a highly selective, sensitive, and robust protocol for the accurate quantitation of cysteinyl leukotrienes in complex biological matrices. The use of a stable isotope-labeled internal standard, MK-571-d6, coupled with an optimized SPE and LC-MS/MS workflow, effectively corrects for matrix effects and sample loss, ensuring data of the highest quality and reliability. This application note serves as a comprehensive guide for researchers in both academic and industrial settings, facilitating deeper insights into the role of leukotrienes in health and disease.

References

-

Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens. (n.d.). PubMed. [Link]

-

High-performance liquid chromatographic method for the determination of a novel leukotriene D4 antagonist (MK-0571) in biological specimens. (n.d.). PubMed. [Link]

-

MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. (n.d.). PubMed. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

-

Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. (2018). National Institutes of Health (NIH). [Link]

-

MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. (2020). National Institutes of Health (NIH). [Link]

-

Leukotrienes - biosynthesis and mechanisms of action. (1999). Australian Prescriber. [Link]

-

Isotope dilution. (n.d.). Wikipedia. [Link]

-

Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]

-

Leukotriene biosynthesis pathway and receptor recognition. (n.d.). ResearchGate. [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2012). National Institutes of Health (NIH). [Link]

-

Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]

-

What Is Isotope Dilution Mass Spectrometry?. (2025). YouTube. [Link]

-

Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. (2007). PubMed. [Link]

-

Leukotriene biosynthetic enzymes as therapeutic targets. (n.d.). National Institutes of Health (NIH). [Link]

-

Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma. (n.d.). PubMed. [Link]

-

Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez. [Link]

-

Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. (2023). MDPI. [Link]

-

STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. (n.d.). Dr. Imre Blank's Homepage. [Link]

-

Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man. (n.d.). PubMed. [Link]

-

Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025). ResearchGate. [Link]

-

Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Biosynthesis and metabolism of leukotrienes. (2007). Portland Press. [Link]

-

Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis. (n.d.). PubMed. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. imreblank.ch [imreblank.ch]

- 16. mdpi.com [mdpi.com]

- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. youtube.com [youtube.com]

- 19. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

Application Note: Preparation of MK-571-d6 Stock Solution

Abstract

This application note provides a rigorous, field-validated protocol for the preparation, handling, and storage of MK-571-d6 stock solutions. MK-571-d6 is the stable isotope-labeled internal standard (IS) for MK-571, a potent leukotriene D4 receptor antagonist and MRP1/MRP4 inhibitor. Accurate quantification in LC-MS/MS assays relies heavily on the integrity of this internal standard. This guide addresses critical physicochemical challenges—specifically the hygroscopic nature of the sodium salt form and photodegradation risks—to ensure analytical precision and reproducibility.

Introduction

In quantitative bioanalysis, the reliability of data is directly proportional to the quality of the calibration standards and internal standards. MK-571-d6 is utilized to normalize variations in extraction recovery and ionization efficiency (matrix effects) during the LC-MS/MS analysis of MK-571.

Mechanistic Context

MK-571 functions as a competitive antagonist for the CysLT1 receptor and an inhibitor of Multidrug Resistance Proteins (MRPs).[1] The deuterated analog, MK-571-d6, typically carries the isotopic label on the dimethyl-amide moiety (

Physicochemical Profile & Solubility Strategy

Understanding the solute-solvent interaction is critical for stable stock preparation. MK-571 is most commonly supplied as a Sodium Salt , which dictates its solubility profile.

Table 1: Physicochemical Properties of MK-571 (Sodium Salt)

| Property | Description | Critical Handling Note |

| Molecular Weight | ~543.11 g/mol (d6-labeled) | Check specific CoA. Salt form MW differs from Free Acid. |

| Form | Off-white to pale yellow solid | Hygroscopic. Absorbs atmospheric moisture rapidly. |

| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for Primary Stock. |

| Solubility (Water) | ~ 15-25 mg/mL | Good for working solutions; prone to hydrolysis long-term. |

| Solubility (MeOH) | Soluble | Excellent for intermediate dilutions. |

| Stability | Light Sensitive | Strictly use Amber Glassware. |

Solvent Selection Logic

-

Primary Stock (DMSO): Dimethyl sulfoxide (DMSO) is selected as the primary vehicle because it prevents hydrolysis, minimizes adsorption to glass/plastic surfaces, and maintains high solubility (>50 mg/mL).

-

Working Solutions (MeOH/Water): Pure DMSO freezes at ~18°C and is difficult to pipette accurately in small volumes due to viscosity. Therefore, working solutions should be diluted into Methanol (MeOH) or a MeOH:Water (50:50) mix.

Protocol: Primary Stock Solution Preparation

Target Concentration: 10 mM (Standard) or 1 mg/mL Total Volume: 1.0 mL (Adjustable based on mass available)

Materials Required[2][3][4][5][6][7][8][9][10][11][12]

-

MK-571-d6 Reference Standard (Sodium Salt).

-

Solvent: Anhydrous DMSO (LC-MS Grade).

-

Vessel: Amber glass vial (2 mL or 4 mL) with PTFE-lined screw cap.

-

Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer.

Step-by-Step Methodology

-

Equilibration (Crucial): Remove the vial containing MK-571-d6 from the freezer (-20°C). Allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening.

-

Why? Opening a cold vial introduces condensation, which adds water weight to the hygroscopic salt, leading to concentration errors.

-

-

Gravimetric Preparation: Do not rely on the vendor's stated mass (e.g., "5 mg pack"). Always weigh the solid.

-

Place a clean, dry amber vial on the balance and tare.

-

Rapidly transfer the MK-571-d6 solid into the vial. Record the exact mass (

).

-

-

Volume Calculation: Calculate the volume of DMSO required to achieve the target concentration (

).-

Note: Ensure you use the MW of the specific salt form and isotope label indicated on the Certificate of Analysis (CoA).

-

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds. Inspect visually to ensure no particulate matter remains. Sonicate for 5 minutes if necessary, but avoid heating.

-

Aliquot & Storage: Do not store the bulk stock. Aliquot the stock solution into smaller volumes (e.g., 50 µL or 100 µL) into amber HPLC vials with inserts.

-

Storage Condition: -20°C or -80°C.

-

Shelf Life: 6 months (if kept frozen and dark).

-

Protocol: Working Solution & Calibration

Objective: Prepare a working Internal Standard (IS) solution for spiking into biological matrices.

Dilution Scheme

Primary Stock: 10 mM in DMSO. Target Working IS Conc: 1 µM (Example).

-

Intermediate Stock (100 µM):

-

Pipette 10 µL of Primary Stock (10 mM).

-

Add 990 µL of Methanol .

-

Vortex mix.

-

Why Methanol? It reduces the viscosity of DMSO and matches the mobile phase organic component, improving peak shape.

-

-

Working IS Solution (1 µM):

-

Pipette 100 µL of Intermediate Stock (100 µM).

-

Add 9.9 mL of 50:50 Methanol:Water .

-

Usage: Spike this solution into your samples (e.g., 10 µL IS into 100 µL plasma).

-

Workflow Visualization

The following diagram illustrates the critical decision points and flow for preparing the stock solution, emphasizing the protection against moisture and light.

Figure 1: Step-by-step workflow for MK-571-d6 stock preparation highlighting critical control points for moisture management.

Quality Control & Self-Validation

To ensure the trustworthiness of your stock solution, perform the following validation check:

-

Isotopic Interference Check: Inject a blank matrix sample spiked only with the Internal Standard (MK-571-d6). Monitor the transition channel for the unlabeled analyte (MK-571).

-

Acceptance Criteria: The signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). If high signal is observed, the IS may be impure or the concentration is too high, causing "crosstalk."

-

-

Stability Check: Compare the peak area of a freshly prepared working solution against a stored aliquot (e.g., 1 week old). Deviation should be < 5%.

References

Sources

Precision Lipidomics: Quantitative Analysis of Eicosanoids via LC-MS/MS using Deuterated Internal Standards

Executive Summary: The "Eicosanoid Storm" Challenge

Eicosanoids—bioactive lipids derived from arachidonic acid (AA)—are the master switches of inflammation. For drug development professionals and lipidomics researchers, they present a paradox: they are biologically potent at picogram levels yet chemically fragile, prone to rapid oxidation, and exist as complex structural isomers (e.g., PGE2 vs. PGD2).

Standard external calibration fails in this context due to significant matrix effects (ionization suppression) and variable extraction efficiencies. This guide details a self-validating protocol using Deuterated Internal Standards (d-IS) . By spiking samples with isotopically labeled analogs prior to extraction, we utilize Isotope Dilution Mass Spectrometry (IDMS) to normalize every variable in the workflow, ensuring that the final data reflects biological reality, not experimental error.

The Biological Context: Target Pathways

Understanding the origin of these lipids is critical for selecting the correct internal standards. The diagram below maps the Arachidonic Acid cascade, highlighting the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways.[1]

Figure 1: The Arachidonic Acid Cascade. Critical nodes for quantification include PGE2, PGD2, and LTB4, all requiring specific deuterated standards.

Protocol: Sample Preparation & Extraction

The Golden Rule: The internal standard must be added before any sample manipulation. This allows the d-IS to "experience" the same extraction losses and ionization suppression as the endogenous analyte.

Materials

-

Internal Standards: PGE2-d4, LTB4-d5, TxB2-d4 (typically ≥98% isotopic purity).

-

Antioxidant Solution: 0.05% BHT (Butylated hydroxytoluene) in Ethanol.[2]

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) or C18 (e.g., Waters Oasis HLB, Phenomenex Strata-X), 30 mg or 60 mg.

-

Acidification Buffer: pH 3.5 (Dilute HCl or Formic Acid).

Step-by-Step Workflow

Figure 2: Critical Workflow. Note that Spiking occurs before Acidification and Extraction.

Detailed Procedure

-

Sample Collection: Collect plasma/media. Immediately add Indomethacin (10 µM) to stop COX activity and BHT (0.005%) to prevent oxidative degradation [1].

-

IS Spiking: Add the cocktail of deuterated standards (e.g., 5 ng of PGE2-d4) to the sample. Vortex gently.

-

Equilibration: Allow 15 minutes on ice. This ensures the d-IS integrates into the sample matrix.

-

Acidification: Adjust sample pH to ~3.5 using 1M HCl or Formic Acid.

-

Why? Eicosanoids are weak acids (pKa ~4.5). Low pH protonates the carboxylic acid group (COOH), making the molecule uncharged and hydrophobic, ensuring it binds to the C18/HLB resin [2].

-

-

SPE Loading: Condition column (MeOH -> Water).[3] Load sample.

-

Wash: Wash with 5% MeOH in Water. Removes salts and proteins.

-

Elution: Elute with 100% Methanol or Methyl Formate.

-

Reconstitution: Evaporate to dryness under Nitrogen. Reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Methodology

Chromatographic Separation (The Isomer Trap)

PGE2 and PGD2 are structural isomers with identical mass (MW 352.5). Mass spectrometry alone cannot distinguish them.[4] They must be separated chromatographically.

-

Column: C18 Reverse Phase (1.7 µm or 2.1 µm particle size).

-

Mobile Phase A: Water + 0.02% Formic Acid.[5]

-

Mobile Phase B: Acetonitrile + 0.02% Formic Acid.[5]

-

Gradient: Slow ramp from 30% B to 90% B is typically required to resolve the PGE2/PGD2 pair [3].

Mass Spectrometry Settings

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.

MRM Transition Table

The following transitions are standard for quantification. Note the mass shift in the deuterated standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor (m/z) | IS Product (m/z) |

| PGE2 | 351.2 | 271.2 | PGE2-d4 | 355.2 | 275.2 |

| PGD2 | 351.2 | 271.2* | PGD2-d4 | 355.2 | 275.2 |

| TxB2 | 369.2 | 169.1 | TxB2-d4 | 373.2 | 173.1 |

| LTB4 | 335.2 | 195.1 | LTB4-d5 | 340.2 | 200.1 |

| 12-HETE | 319.2 | 179.1 | 12-HETE-d8 | 327.2 | 187.1 |

*Note: PGE2 and PGD2 share transitions; retention time is the only discriminator.

Data Analysis & Validation

The Quantification Logic

Quantification is based on the Area Ratio :

This ratio is plotted against the concentration ratio.[7] Because the IS and Analyte co-elute (or elute very closely), any suppression of the analyte signal by the matrix (e.g., phospholipids) is mirrored by the IS. The ratio remains constant, correcting the error [4].

Calculating Recovery

While the IS corrects for loss, you must still validate that your extraction works.

-

Acceptance Criteria: >70% recovery is ideal, though >50% is often acceptable in complex lipidomics if the IS correction is linear.

References

-

Cayman Chemical. (2021).[2] Eicosanoid Sample Collection, Preparation, and Storage Advice. Cayman Chemical Application Notes. Link

-

Wang, Y., et al. (2014). Liquid chromatography–tandem mass spectrometry for the analysis of eicosanoids and related lipids in human biological matrices: A review. Journal of Chromatography B, 964, 1-11.[4] Link

-

Schmidt, S., et al. (2022).[2] Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Molecules, 27(21), 7626. Link

-

Waters Corporation. (2023). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo MRT QTof. Waters Application Notes. Link

Sources

- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. researchgate.net [researchgate.net]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of MK-571 & MK-571-d6

Topic: Matrix Effects & Ion Suppression in Plasma LC-MS/MS Assays

Executive Summary: The "Invisible" Variable

Welcome to the Advanced Applications Support Center. If you are quantifying MK-571 (a potent MRP/ABCC1 inhibitor and LTD4 antagonist) in plasma using its deuterated internal standard (MK-571-d6), you are likely encountering a common but deceptive phenomenon: Differential Matrix Effect .

MK-571 is a hydrophobic, acidic molecule (LogP ~4.5, pKa ~5.0). In Reversed-Phase LC (RPLC), it elutes in the high-organic region—exactly where endogenous plasma phospholipids (glycerophosphocholines and lysophosphocholines) elute. While MK-571-d6 is the gold-standard correction method, deuterium isotope effects can cause the IS to elute slightly earlier than the analyte. If this shift moves the IS out of a sharp ion-suppression zone where the analyte remains, your quantification will be biased.

This guide provides the diagnostic protocols to detect this issue and the remediation strategies to eliminate it.

The Mechanism: Why MK-571-d6 Fails